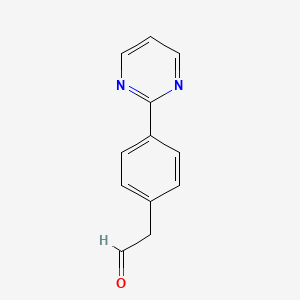

2-(4-(Pyrimidin-2-yl)phenyl)acetaldehyde

Description

Properties

CAS No. |

545423-76-5 |

|---|---|

Molecular Formula |

C12H10N2O |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

2-(4-pyrimidin-2-ylphenyl)acetaldehyde |

InChI |

InChI=1S/C12H10N2O/c15-9-6-10-2-4-11(5-3-10)12-13-7-1-8-14-12/h1-5,7-9H,6H2 |

InChI Key |

KGTKPTLTHPOSPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)CC=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 2-(4-(Pyrimidin-2-yl)phenyl)acetaldehyde, exhibit significant anticancer properties. These compounds have been shown to inhibit key protein kinases involved in cancer progression, specifically targeting the epidermal growth factor receptor (EGFR). This inhibition can lead to tumor regression and prevention of metastasis in various cancer types, including epithelial neoplasms and leukemias .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship of pyrimidine derivatives has been extensively studied to optimize their efficacy as anticancer agents. For instance, modifications on the pyrimidine ring or the phenyl group can enhance binding affinity to target proteins, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The incorporation of specific substituents can significantly affect the biological activity and selectivity of these compounds.

Antifungal Activity

Inhibition of CYP51

Recent research has highlighted the antifungal potential of pyrimidine derivatives, including those related to this compound. These compounds have been evaluated for their ability to inhibit CYP51, a critical enzyme in fungal sterol biosynthesis. For example, a derivative demonstrated effective binding within the CYP51 hydrophobic cavity, suggesting that structural optimization could lead to enhanced antifungal activity .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes that can yield various derivatives with tailored biological activities. For instance, reaction conditions can be optimized to enhance yields and minimize by-products. The development of efficient synthetic routes is crucial for producing these compounds for further biological evaluation .

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Friedel-Crafts Acylation | 85 | Acetic acid, pyrimidine derivatives |

| Microwave-assisted synthesis | 90 | DMF/H2O, propargyl alcohol |

Toxicological Assessments

Safety Profiles

Toxicological assessments are essential for evaluating the safety of compounds like this compound. Studies have shown that related aldehydes do not exhibit significant genotoxicity or developmental toxicity at certain exposure levels. This is critical for their potential therapeutic applications . Understanding the toxicological profile helps in determining safe dosage ranges for clinical applications.

Future Directions and Research Opportunities

The ongoing research into this compound emphasizes the need for further exploration into its pharmacological profiles and potential therapeutic uses. Future studies could focus on:

- Developing novel derivatives with improved efficacy against specific cancer types.

- Investigating synergistic effects when combined with existing antifungal medications.

- Conducting comprehensive in vivo studies to better understand pharmacokinetics and long-term safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

a) Ethyl 2-(Piperidin-4-yl)acetate

- Structure : Contains a saturated piperidine ring (six-membered amine) attached to an ethyl ester group.

- Molecular Formula: C₉H₁₇NO₂; Molecular Weight: 187.24 g/mol .

- Key Differences :

- The piperidine ring is saturated, unlike the aromatic pyrimidine in the target compound.

- The ester group (–COOEt) is less reactive than the aldehyde (–CHO), favoring stability over electrophilicity.

b) 2,2,6,6-Tetramethylpiperidin-4-yl Acetate and Derivatives

- Structure : Piperidine derivatives with methyl substitutions and variable ester chain lengths (e.g., acetate, propionate) .

- Molecular Formula: Varies by chain length (e.g., C₁₁H₂₁NO₂ for acetate).

- Key Differences: Bulkier substituents (tetramethyl groups) enhance steric hindrance, reducing reactivity compared to the planar pyrimidine-phenyl system. Longer alkyl chains (e.g., butyrate, nonanoate) increase lipophilicity, unlike the polar aldehyde group.

Physicochemical Properties

The table below compares critical properties of 2-(4-(Pyrimidin-2-yl)phenyl)acetaldehyde with its analogs:

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling reaction is a cornerstone for constructing biaryl systems. For 4-(pyrimidin-2-yl)phenyl intermediates, this method involves reacting a pyrimidin-2-yl boronic acid with a halogenated benzene derivative.

Example Protocol

-

Reactants : Pyrimidin-2-yl boronic acid (1.2 equiv) and 1-bromo-4-iodobenzene (1.0 equiv).

-

Catalyst : Pd(PPh₃)₄ (5 mol%) in a degassed mixture of dioxane/H₂O (4:1).

-

Base : K₂CO₃ (2.0 equiv).

Challenges :

-

Pyrimidine boronic acids may require stabilization due to their electron-deficient nature.

-

Competing homocoupling of aryl halides can reduce yields.

Ullmann-Type Coupling

For substrates sensitive to palladium, copper-catalyzed Ullmann coupling offers an alternative. This method is effective for coupling aryl halides with heteroaryl amines.

Example Protocol

-

Reactants : 2-Aminopyrimidine (1.0 equiv) and 1-bromo-4-iodobenzene (1.1 equiv).

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Base : Cs₂CO₃ (2.5 equiv).

Outcome :

-

Yields typically range from 50–70%, with purification via column chromatography.

Introduction of the Acetaldehyde Group

Vilsmeier-Haack Formylation

This electrophilic aromatic substitution reaction introduces a formyl group directly onto the aromatic ring. However, the electron-withdrawing pyrimidine ring deactivates the phenyl group, necessitating activating substituents or harsh conditions.

Example Protocol

-

Reactant : 4-(Pyrimidin-2-yl)phenyl derivative (1.0 equiv).

-

Reagents : POCl₃ (3.0 equiv), DMF (5.0 equiv).

-

Workup : Quench with ice-water, neutralize with NaHCO₃, extract with CH₂Cl₂.

Limitations :

-

Low regioselectivity due to competing meta/para-directing effects of the pyrimidine.

-

Over-chlorination risks with excess POCl₃.

Oxidation of Primary Alcohols

Converting a hydroxymethyl group to an aldehyde avoids direct formylation challenges.

Example Protocol

-

Substrate : 2-(4-(Pyrimidin-2-yl)phenyl)ethanol (1.0 equiv).

-

Oxidizing Agent : Pyridinium chlorochromate (PCC, 1.5 equiv) in CH₂Cl₂.

-

Yield : 60–75% after silica gel purification.

Advantages :

-

Mild conditions prevent over-oxidation to carboxylic acids.

Alternative Routes via Protective Group Strategies

Dithiolane Protection and Hydrolysis

Inspired by methods for (4,6-dichloro-pyrimidin-5-yl)-acetaldehyde synthesis, a dithiolane-protected intermediate could be hydrolyzed to yield the aldehyde.

Steps :

-

Synthesis of Protected Intermediate :

-

React 4-(pyrimidin-2-yl)benzyl chloride with 1,2-ethanedithiol in the presence of KI and K₂CO₃.

-

-

Hydrolysis :

Advantages :

-

High functional group tolerance.

-

Avoids sensitive aldehyde handling during earlier steps.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Scalability |

|---|---|---|---|---|

| Suzuki Coupling | Boronic acid + aryl halide | Cross-coupling | 65–80 | High |

| Ullmann Coupling | Aminopyrimidine + aryl halide | Copper catalysis | 50–70 | Moderate |

| Vilsmeier-Haack | Phenylpyrimidine | Electrophilic formylation | 30–50 | Low |

| Alcohol Oxidation | Phenylpyrimidine ethanol | PCC oxidation | 60–75 | Moderate |

| Dithiolane Hydrolysis | Protected benzyl chloride | HgCl₂ hydrolysis | 70–85 | High |

Challenges and Optimization Strategies

-

Regioselectivity in Coupling Reactions :

-

Aldehyde Stability :

-

In situ protection (e.g., acetal formation) during multi-step syntheses prevents unwanted side reactions.

-

-

Purification Difficulties :

-

Chromatography over silica gel may degrade aldehydes; alternatives include distillation or crystallization of intermediates.

-

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to improve yield.

- Factorial Design : Apply a 2³ factorial approach (temperature, catalyst loading, solvent ratio) to identify optimal conditions .

How should researchers characterize the purity and structural integrity of this compound?

Basic Question

Methodological Answer:

- Purity Analysis :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- TLC : Monitor reaction progress using silica gel plates and a hexane:ethyl acetate (3:1) mobile phase.

- Structural Confirmation :

What role does the pyrimidine ring play in modulating the compound’s reactivity in nucleophilic additions?

Basic Question

Methodological Answer:

The pyrimidine ring’s electron-withdrawing nature increases the electrophilicity of the aldehyde group, enhancing reactivity toward nucleophiles (e.g., Grignard reagents). Key considerations:

- Electronic Effects : Compare Hammett σ values for pyrimidine vs. phenyl substituents to predict reaction rates.

- Steric Hindrance : Assess substituent positions on the pyrimidine ring (e.g., 2- vs. 4-substitution) using molecular modeling (e.g., Avogadro) .

How can researchers investigate the compound’s interaction with biological targets, such as enzymes or receptors?

Advanced Question

Methodological Answer:

- Enzyme Assays :

- Kinetic Studies : Measure Michaelis-Menten constants (Kₘ) in the presence of the compound to assess competitive/non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor interactions .

- Structural Biology :

How should contradictory data in biological activity assays be resolved?

Advanced Question

Methodological Answer:

- Source Identification :

- Batch Variability : Compare purity profiles (HPLC) across synthetic batches.

- Assay Conditions : Replicate experiments under standardized pH, temperature, and co-solvent conditions .

- Statistical Analysis :

- ANOVA : Test for significance across replicates.

- Meta-Analysis : Aggregate data from multiple studies to identify trends .

What computational methods are suitable for predicting the compound’s reactivity in complex reaction systems?

Advanced Question

Methodological Answer:

- DFT Calculations :

- Optimize geometries at the B3LYP/6-31G* level to model transition states for nucleophilic additions.

- Calculate Fukui indices to identify electrophilic centers .

- Machine Learning :

What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Advanced Question

Methodological Answer:

- Reactor Design :

- Process Optimization :

How can the compound’s potential as a ligand in coordination polymers be evaluated?

Advanced Question

Methodological Answer:

- Coordination Studies :

- Thermal Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.